((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol
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Overview
Description
((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a methoxy group and a hydroxymethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the use of methanol as a solvent and a suitable base to promote the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.
Medicine
In medicine, this compound has potential applications in drug development. It can serve as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-methanol
- (S)-(6-methoxy-4-quinolyl)-[(2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
Uniqueness
((2R,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and functional groups. The presence of both a methoxy and a hydroxymethyl group on the pyrrolidine ring distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(2R,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
KFMNERGCJJKMDP-RQJHMYQMSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@@H]1CO)OC |
Canonical SMILES |
CN1CC(CC1CO)OC |
Origin of Product |
United States |
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